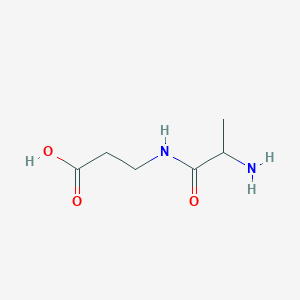![molecular formula C11H16O B6615610 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde CAS No. 59820-19-8](/img/structure/B6615610.png)
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde (TMC) is a synthetic compound with potential applications in the fields of medicinal chemistry and drug discovery. It is a versatile building block in organic synthesis and is widely used in the synthesis of various pharmaceuticals and other compounds. TMC is a versatile and efficient starting material for the preparation of a variety of heterocyclic compounds.
Applications De Recherche Scientifique
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde has been widely used in the synthesis of various heterocyclic compounds and has been found to be a useful starting material for the synthesis of various pharmaceuticals. It has been used in the synthesis of various antifungal, antiviral, and antineoplastic agents. It has also been used in the synthesis of various antibiotics, analgesics, and other drugs.
Mécanisme D'action
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde acts as a substrate in the synthesis of heterocyclic compounds. It acts as a reactive intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used in the synthesis of various drugs and other compounds.
Biochemical and Physiological Effects
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde has been found to be an effective starting material for the synthesis of various pharmaceuticals and other compounds. It has been found to be an effective starting material for the synthesis of various antibiotics, analgesics, and other drugs. It has also been found to be an effective starting material for the synthesis of various antifungal, antiviral, and antineoplastic agents.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde is its versatility and efficiency as a starting material for the synthesis of various heterocyclic compounds. It is also a relatively inexpensive and readily available starting material. However, it is important to note that 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde is a highly reactive compound and must be handled with caution.
Orientations Futures
The potential applications of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde are far-reaching and include its use in the synthesis of various pharmaceuticals, antibiotics, analgesics, and antineoplastic agents. Additionally, 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde can be used in the synthesis of various organic compounds, such as dyes, fragrances, and other compounds. Further research is needed to explore the potential of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde in the synthesis of various compounds. Additionally, further research is needed to explore the potential of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde in the synthesis of various drugs and other compounds. Finally, further research is needed to explore the potential of 2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde in the development of new drugs and other compounds.
Méthodes De Synthèse
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde can be synthesized by the reaction of cyclohexanone and trimethylcyclohexanone in the presence of a catalyst. The reaction is carried out in a solvent such as ethyl acetate at a temperature of 80-90°C. The reaction is complete when the reaction mixture is cooled to room temperature and the product is isolated by filtration.
Propriétés
IUPAC Name |
(2E)-2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-6-10(4-5-12)8-11(2,3)7-9/h4-6H,7-8H2,1-3H3/b10-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKQGFSKJRUVOL-WMZJFQQLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=O)CC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=C/C=O)/CC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


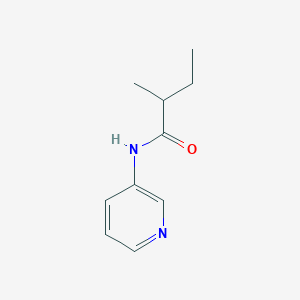
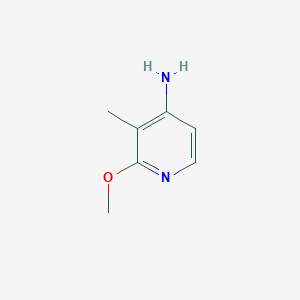
![6-methyl-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6615546.png)
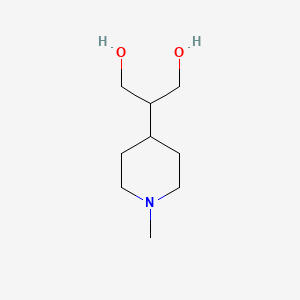
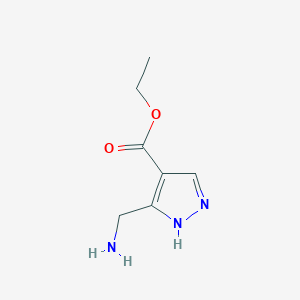
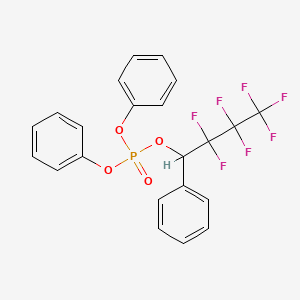

![2-[(2,5-Dimethylphenyl)thio]-N-[1-methyl-2-(4-morpholinyl)-2-phenylethyl]acetamide](/img/structure/B6615580.png)
![ethyl 2-[methyl(sulfamoyl)amino]acetate](/img/structure/B6615588.png)
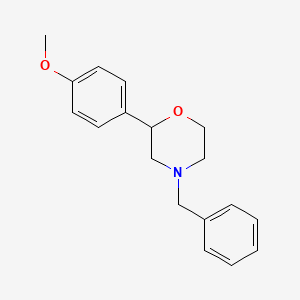
![N'-hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide](/img/structure/B6615600.png)
